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molecular formula C5H5FN2O2 B2997984 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid CAS No. 1198437-08-9

4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No. B2997984
M. Wt: 144.105
InChI Key: VRFPXGKBXKLYQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09089569B2

Procedure details

To a 50 mL round-bottomed flask containing 4-fluoro-1-methyl-1H-pyrazole-3-carboxylic acid (344 mg, 1.7 mmol) in THF (17 mL), was added triethylamine (0.23 mL, 1.7 mmol) and the reaction mixture was cooled to 0° Celsius. Isobutylchloroformate (216 μL, 1.7 mmol) was added and the reaction mixture was stirred at 0° Celsius for 30 minutes. The solids were removed by filtration, the filtrate was collected, transferred to a 25 mL round bottomed flask and sodium borohydride (95 mg, 2.5 mmol) and the reaction mixture was stirred at RT for 10 min. The reaction mixture was concentrated to dryness and purified by FCC without additional work up to provide the title compound (120 mg, 55% yield) as a yellow oil. The compound showed very low UV activity and did not ionize by MS.
Quantity
344 mg
Type
reactant
Reaction Step One
Name
Quantity
17 mL
Type
solvent
Reaction Step One
Quantity
0.23 mL
Type
reactant
Reaction Step Two
Quantity
216 μL
Type
reactant
Reaction Step Three
Quantity
95 mg
Type
reactant
Reaction Step Four
Yield
55%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:3]([C:8](O)=[O:9])=[N:4][N:5]([CH3:7])[CH:6]=1.C(N(CC)CC)C.C(OC(Cl)=O)C(C)C.[BH4-].[Na+]>C1COCC1>[F:1][C:2]1[C:3]([CH2:8][OH:9])=[N:4][N:5]([CH3:7])[CH:6]=1 |f:3.4|

Inputs

Step One
Name
Quantity
344 mg
Type
reactant
Smiles
FC=1C(=NN(C1)C)C(=O)O
Name
Quantity
17 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.23 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
216 μL
Type
reactant
Smiles
C(C(C)C)OC(=O)Cl
Step Four
Name
Quantity
95 mg
Type
reactant
Smiles
[BH4-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° Celsius for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solids were removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was collected
CUSTOM
Type
CUSTOM
Details
transferred to a 25 mL round bottomed flask
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated to dryness
CUSTOM
Type
CUSTOM
Details
purified by FCC without additional work up

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC=1C(=NN(C1)C)CO
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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